8-Azaspiro[5.6]dodecan-7-one is a spirocyclic compound characterized by its unique structure that includes a nitrogen atom integrated into the spiro ring system. Its molecular formula is . This compound is of significant interest in various fields, particularly in organic chemistry and medicinal chemistry, due to its potential applications in drug design and synthesis of complex molecules.
8-Azaspiro[5.6]dodecan-7-one can be synthesized from various precursors, with one common method involving the reaction of 1,1-pentamethylene oxalic acid with urea under specific conditions. It is classified as a spirocyclic compound and belongs to the broader category of azaspiro compounds, which are known for their structural diversity and biological activity.
The synthesis of 8-Azaspiro[5.6]dodecan-7-one typically follows these steps:
For industrial applications, this synthetic route can be scaled up, optimizing conditions for higher yields and purities, often utilizing continuous flow reactors for efficiency.
The molecular structure of 8-Azaspiro[5.6]dodecan-7-one features a spirocyclic framework where a nitrogen atom is part of the spiro ring. The compound's stereochemistry has been investigated using various analytical techniques including X-ray crystallography, which confirms the presence of two conformers differing in the orientation of substituents on the ring system .
Key structural data includes:
8-Azaspiro[5.6]dodecan-7-one is involved in several types of chemical reactions:
The mechanism of action for 8-Azaspiro[5.6]dodecan-7-one involves its interaction with specific biological targets, primarily acting as an inhibitor or modulator of enzymes and receptors. The unique spirocyclic structure enhances its binding affinity and specificity towards various molecular targets, including protein kinases and other components involved in signal transduction pathways .
Relevant data from spectral analysis (NMR, MS) support the characterization of this compound's physical and chemical properties .
8-Azaspiro[5.6]dodecan-7-one has diverse applications across several scientific domains:
Asymmetric Birch reductive alkylation has emerged as a cornerstone methodology for constructing the quaternary stereocenter of 8-azaspiro[5.6]dodecan-7-one derivatives with high enantiomeric purity. This strategy leverages the inherent chirality transfer from auxiliaries during the reduction-alkylation sequence. In a pivotal application, Schultz and Pettus employed (S)-methoxypyrrolidine as a chiral controller in the Birch reduction of a benzamide precursor, followed by diastereoselective alkylation to establish the spirocyclic carbon with known absolute configuration (R at C6) [2] [7]. The stereochemical outcome was unequivocally confirmed through X-ray crystallography, revealing a triclinic crystal system (space group P-1) with unit cell parameters a = 8.5417 Å, b = 10.2807 Å, c = 12.6400 Å, α = 102.850°, β = 90.091°, γ = 91.488° [2].
The reaction proceeds through a conjugated diene intermediate generated under Birch conditions (Li/NH₃, t-BuOH), which undergoes protonation to form an enolate. This chiral enolate then attacks electrophiles (alkyl/aryl halides) with high facial selectivity. The method's versatility is demonstrated by its tolerance toward diverse substituents at the precursor stage, including 2-alkoxy, 2-alkyl, 2-aryl, and 2-trialkylsilyl groups [1] [3]. Critically, this approach enabled the synthesis of (1R,6R)-1-methyl-8-azaspiro[5.6]dodecan-7-one, a key intermediate in spirolide natural product synthesis, in 26% yield after chromatographic purification [2].
Table 1: Crystallographic Data for (1R,6R)-1-Methyl-8-azaspiro[5.6]dodecan-7-one
Parameter | Value |
---|---|
Crystal System | Triclinic |
Space Group | P-1 |
Unit Cell Dimensions | a=8.5417 Å, b=10.2807 Å, c=12.6400 Å |
Angles | α=102.850°, β=90.091°, γ=91.488° |
Absolute Configuration | (1R,6R) |
Hydrogen Bonding | N–H⋯O heterodimers between conformers |
Beyond Birch reductive alkylation, alternative diastereoselective routes exploit ring annulation and lactamization strategies to access structurally diversified spirolactams. A notable example is the synthesis of 3-oxa-8-azaspiro[5.6]dodecan-7-one (C₁₀H₁₇NO₂, MW 183.25), where oxygen incorporation alters conformational dynamics and synthetic accessibility [5]. This derivative is accessible via acid-catalyzed cyclization of amino alcohol precursors, with the ether linkage constraining ring flexibility and influencing stereochemical outcomes.
The stereoselectivity in these annulations is governed by torsional strain minimization during ring closure. For the parent 8-azaspiro[5.6]dodecan-7-one system (C₁₁H₁₉NO, MW 181.27), intramolecular amide bond formation via activation with phosphonium reagents (e.g., PyBOP) induces spirolactamization with retention of configuration at the quaternary center [2] [9]. This method efficiently constructs the bicyclic [5.6] system, though yields vary significantly (26–40%) based on substituent sterics [2]. NMR analyses (¹H, ¹³C) confirm conformational behavior in solution, revealing rapid interconversion between axial and equatorial methyl conformers at room temperature, unlike the locked conformers observed crystallographically [2] [7].
Table 2: Structural Variants of Spirolactam Core and Key Properties
Compound | Molecular Formula | Molecular Weight | Structural Feature |
---|---|---|---|
8-Azaspiro[5.6]dodecan-7-one | C₁₁H₁₉NO | 181.27 | Parent spirolactam |
3-Oxa-8-azaspiro[5.6]dodecan-7-one | C₁₀H₁₇NO₂ | 183.25 | Ether-bridged ring |
(1R,6R)-1-Methyl-8-azaspiro[5.6]dodecan-7-one | C₁₂H₂₁NO | 195.30 | Chiral quaternary center |
Chiral auxiliaries critically govern stereoselectivity in spirolactam synthesis by enforcing facial bias during key bond-forming events. In the asymmetric Birch reductive alkylation, (S)-methoxypyrrolidine serves as a transient stereodirecting group, enabling ≥90% diastereoselective alkylation due to its rigid pyrrolidine scaffold and coordinating methoxy group [2] [8]. The auxiliary's bulkiness shields one enolate face, directing electrophile attack to the opposite face, as evidenced by the exclusive formation of the (6R) configuration [2].
Comparatively, oxazolidinone auxiliaries (e.g., Evans auxiliaries) offer complementary stereocontrol in aldol/alkylation steps but require additional steps for auxiliary installation and removal [8]. Binaphthol (BINOL)-derived auxiliaries provide axial chirality for P-stereocenter induction but have limited application in spirocarbonate formation [8]. The optimal auxiliary choice balances steric demand, complexation ability, and operational simplicity—(S)-methoxypyrrolidine excels in Birch-derived spirolactams due to its protonation-stable chirality and ease of hydrolysis after alkylation [2] [3].
The bicyclic spirolactam core serves as a versatile scaffold for targeted derivatization, enabling access to structurally complex analogs with tailored properties. Key functionalization strategies include:
Table 3: Functionalization Pathways for Spirolactam Derivatives
Reaction Type | Reagents/Conditions | Representative Product | Application Relevance |
---|---|---|---|
N-Alkylation | NaH, R-X in DMF (0°C to rt) | Triazole-methyl derivatives (A2-A15) [9] | Antitumor scaffold diversification |
Ring Expansion | HNO₂, BF₃·Et₂O / H₂O₂, HOAc | 7-Azaspiro[5.6]dodecane-10-one [9] | Altered ring strain & bioactivity |
Dihydroxylation | OsO₄, NMO / HCl aq. workup | (10R,11S)-3-Oxa-8-azaspiro[5.6]dodecane-10,11-diol [10] | Solubility enhancement |
Spirocyclization | (PhO)₂PON₃, Rh₂(OAc)₄ | Dispiro-β-lactam hybrids [6] | Bioactive β-lactam conjugates |
These transformations highlight the spirolactam's synthetic plasticity while preserving its chiral integrity, enabling structure-activity relationship (SAR) studies for pharmacological optimization without racemization [6] [9].
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4